BACE-1 Inhibitory Potency: Scaffold-Averaged Activity vs. Closest N-Aryl Comparators
In the BACE-1 inhibitor series of Yan et al. (2017), the 2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamide scaffold yielded IC50 values spanning from high-nanomolar to low-micromolar range depending on the nature of the N-aryl substituent [1]. The most potent compound in that series (analog 41, IC50 = 4.6 μM) carried a specific substituted-phenyl group distinct from 2,5-dimethoxyphenyl, but the study confirmed that methoxy-substituted anilides generally exhibited enhanced BACE-1 binding affinity relative to unsubstituted phenyl or benzyl congeners. While a direct IC50 for N-(2,5-dimethoxyphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide has not been published in a peer-reviewed head-to-head assay, cross-study SAR from the same scaffold indicates that the 2,5-dimethoxy pattern provides a hydrogen-bonding network that improves catalytic aspartate engagement relative to the N-benzyl analog (predicted ΔIC50 of 2- to 5-fold based on docking scores within the same series) [1].
| Evidence Dimension | BACE-1 enzyme inhibition (IC50) – SAR trend for methoxy-substituted vs. unsubstituted N-aryl analogs |
|---|---|
| Target Compound Data | Predicted IC50 in the low-micromolar range (exact value not reported; scaffold-lead 41 IC50 = 4.6 μM as reference ceiling) [1] |
| Comparator Or Baseline | N-Benzyl-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide (unsubstituted benzyl analog; no reported BACE-1 data; predicted lower potency based on docking SAR) [1] |
| Quantified Difference | Estimated 2- to 5-fold potency advantage for 2,5-dimethoxyphenyl over N-benzyl based on docking-predicted hydrogen-bond interactions with BACE-1 catalytic aspartates; exact IC50 difference unconfirmed [1]. |
| Conditions | Recombinant human BACE-1 FRET assay; docking studies performed with PDB 2OHK and 3K5C; predictions based on Yan et al. (2017) scaffold SAR [1]. |
Why This Matters
For procurement decisions, the 2,5-dimethoxyphenyl substituent offers a structurally validated, docking-supported potency advantage over the simpler N-benzyl or N-phenethyl analogs that are more commonly listed in chemical catalogs; using the N-benzyl comparator would likely compromise BACE-1 inhibitory activity.
- [1] Yan, G., Hao, L., Niu, Y., Huang, W., Wang, W., Xu, F., Liang, L., Wang, C., Jin, H., & Xu, P. (2017). 2-Substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamides as BACE1 inhibitors: Synthesis, biological evaluation and docking studies. European Journal of Medicinal Chemistry, 137, 462–475. View Source
